molecular formula C16H11FN4S B286941 3-(3-Fluorophenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Fluorophenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286941
M. Wt: 310.4 g/mol
InChI Key: XWCQFWZZTISEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluorophenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been reported to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-(3-Fluorophenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that this compound exerts its biological activity by interacting with specific targets in the cell. For example, it has been shown to bind to the active site of enzymes such as acetylcholinesterase and inhibit their activity. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(3-Fluorophenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to have antifungal and antimicrobial activities. In addition, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-Fluorophenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of biological activities. This compound has been shown to exhibit anticancer, antifungal, and antimicrobial activities, making it a versatile tool for researchers in various fields. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-(3-Fluorophenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of novel derivatives of this compound with improved biological activity and solubility. Another area of research is the investigation of the mechanism of action of this compound and its interaction with specific targets in the cell. In addition, there is potential for the use of this compound in the development of new materials with applications in optoelectronics and photovoltaics.
Conclusion:
In conclusion, 3-(3-Fluorophenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with promising applications in various fields. Its broad range of biological activities and potential for use in the development of new materials make it an attractive tool for researchers. Further research is needed to fully understand the mechanism of action of this compound and its potential for use in various applications.

Synthesis Methods

The synthesis of 3-(3-Fluorophenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation reaction of 3-amino-5-(3-fluorophenyl)-1,2,4-triazole with 4-methylphenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

3-(3-Fluorophenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been reported to exhibit promising anticancer, antifungal, and antimicrobial activities. In biochemistry, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. In materials science, it has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photovoltaics.

properties

Molecular Formula

C16H11FN4S

Molecular Weight

310.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11FN4S/c1-10-5-7-11(8-6-10)15-20-21-14(18-19-16(21)22-15)12-3-2-4-13(17)9-12/h2-9H,1H3

InChI Key

XWCQFWZZTISEND-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Origin of Product

United States

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